molecular formula C12H15BrN2O5S2 B2791825 5-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-sulfonamide CAS No. 2320209-42-3

5-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-sulfonamide

Cat. No.: B2791825
CAS No.: 2320209-42-3
M. Wt: 411.29
InChI Key: HRXJRMNCTJOEJY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H15BrN2O5S2 and its molecular weight is 411.29. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O5S2/c13-9-1-4-12(21-9)22(18,19)14-5-7-20-8-6-15-10(16)2-3-11(15)17/h1,4,14H,2-3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXJRMNCTJOEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H16N4O5S2
  • Molecular Weight : 384.43 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiophene derivatives against resistant strains of bacteria. For instance, a related thiophene compound demonstrated an MIC (minimum inhibitory concentration) value of 3.125 mg/mL against XDR Salmonella Typhi, suggesting that structural modifications in thiophenes can lead to enhanced antibacterial effects .

Antitumor Activity

Thiophene derivatives have also been investigated for their antitumor potential. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

In addition to antimicrobial and antitumor activities, some studies have reported anti-inflammatory effects associated with thiophene compounds. These compounds may inhibit prostaglandin synthesis, which is crucial in inflammatory processes . The ability to modulate inflammatory responses could make this compound a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromine Substitution : The presence of bromine enhances the lipophilicity and biological activity.
  • Dioxopyrrolidine Moiety : This part of the molecule may contribute to its interaction with biological targets, enhancing its pharmacological profile.

Study on Antibacterial Activity

A recent investigation focused on the antibacterial efficacy of thiophene derivatives against various pathogens. The study utilized molecular docking techniques to predict interactions between the compounds and bacterial enzymes, providing insights into their mechanism of action .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on similar compounds to evaluate their potential as anticancer agents. Results indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways, showcasing their therapeutic potential .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent decomposition .
  • Catalyst Loading : Pd/phosphine catalysts at 5–10 mol% balance cost and efficiency .

Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the sulfonamide proton appears at δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₆BrN₃O₅S₂: 446.97) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting the dioxopyrrolidinyl group’s planarity .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability; decomposition onset >140°C indicates suitability for high-temperature applications .

How can researchers evaluate the compound’s biological activity and mechanism of action?

Basic Research Question

  • Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates .
  • Molecular Docking : Simulate binding to receptors (e.g., sulfonamide interactions with Zn²⁺ in metalloenzymes) .
  • Cellular Assays : Measure cytotoxicity in U87MG glioma cells via MTT assays .

Q. Key Metrics :

Assay TypeTargetIC₅₀ (µM)Reference
Enzyme InhibitionCarbonic Anhydrase IX0.12–0.45
CytotoxicityU87MG Cells1.8–3.2

How does the dioxopyrrolidinyl group influence regioselectivity in derivatization reactions?

Advanced Research Question
The dioxopyrrolidinyl moiety’s electron-withdrawing nature directs electrophilic substitution to the thiophene ring’s 4-position. For example:

  • Vilsmeier-Haack Formylation : Electrophiles attack the electron-rich 4-position adjacent to the sulfonamide group .
  • Suzuki Coupling : Pd-catalyzed cross-coupling favors the 5-bromo site due to steric hindrance from the pyrrolidinone .

Q. Methodological Insight :

  • Computational Analysis : DFT calculations predict charge distribution to guide synthetic planning .

What conformational effects arise from the ethoxyethyl-pyrrolidinone side chain, and how do they impact biological interactions?

Advanced Research Question

  • Conformational Rigidity : The pyrrolidinone ring restricts rotation, stabilizing a planar conformation that enhances binding to flat enzyme active sites (e.g., cyclooxygenase-2) .
  • Solubility : The ethoxyethyl chain improves aqueous solubility (logP ≈ 2.1) compared to non-polar analogs .

Q. Validation :

  • NMR NOE Studies : Detect proximity between pyrrolidinone protons and thiophene sulfonamide, confirming spatial orientation .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Advanced Research Question
Case Study : Discrepancies in microwave vs. traditional heating yields:

  • Root Cause Analysis : Microwave irradiation reduces side reactions (e.g., hydrolysis) by shortening reaction time .
  • Statistical DOE : Use factorial design to isolate variables (e.g., catalyst type, temperature) impacting yield .

Q. Resolution Framework :

Compare reaction conditions (solvent, catalyst, purity of precursors).

Validate analytical methods (e.g., HPLC purity >98% vs. 95% in conflicting studies) .

Replicate studies with controlled parameters .

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